molecular formula C17H16ClN3O3S B2653212 (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1286714-47-3

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Katalognummer: B2653212
CAS-Nummer: 1286714-47-3
Molekulargewicht: 377.84
InChI-Schlüssel: IBJLLSYIJFMOBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Benzothiazole-Isoxazole Hybrid Compounds

The strategic fusion of benzothiazole and isoxazole scaffolds represents a deliberate effort to exploit the pharmacological synergies between these heterocyclic systems. Benzothiazoles, first synthesized in the late 19th century, gained prominence for their antimicrobial and antitumor properties, as evidenced by FDA-approved drugs such as riluzole and ethoxzolamide. Isoxazoles, initially explored for their anti-inflammatory applications, emerged as versatile pharmacophores in the 1960s with the development of leflunomide and COX-2 inhibitors.

Hybridization of these cores began in earnest in the 2010s, driven by advances in combinatorial chemistry and computational drug design. For instance, Kumbhare et al. (2012) demonstrated that isoxazole-linked 2-phenylbenzothiazoles exhibited potent cytotoxicity against multiple cancer cell lines. Similarly, Özkay et al. (2013) reported that benzothiazole-isoxazole hybrids inhibited DNA synthesis in colon carcinoma and melanoma cells. These studies established a foundation for optimizing hybrid systems, culminating in derivatives like the title compound, which integrates a 4-chlorobenzothiazole moiety with a 5-methylisoxazole group via a piperidine-carboxamide linker.

Medicinal Chemistry Significance of Heterocyclic Hybrid Structures

Heterocyclic hybrids leverage complementary bioactivity profiles to overcome limitations of single-moiety drugs, such as resistance and off-target effects. The benzothiazole-isoxazole combination exemplifies this strategy:

Property Benzothiazole Contribution Isoxazole Contribution
Bioactivity Anticancer, antimicrobial Anti-inflammatory, kinase inhibition
Electron Distribution Electron-deficient thiazole ring Electron-rich oxazole ring
Metabolic Stability Enhanced via chlorination Improved via methyl substitution

Such hybrids often exhibit enhanced binding affinity and selectivity. For example, Changtam et al. (2010) observed that isoxazole-curcumin hybrids showed 1,131-fold greater antimycobacterial activity than curcumin alone. The title compound’s piperidine linker further augments solubility and conformational flexibility, critical for blood-brain barrier penetration in neurological targets.

Pharmacological Relevance of Chlorobenzothiazole and Methylisoxazole Moieties

The 4-chlorobenzothiazole moiety contributes to the compound’s pharmacological profile through two mechanisms:

  • Electrophilic Reactivity : The chlorine atom at position 4 stabilizes the thiazole ring via inductive effects, enhancing interactions with cysteine residues in target proteins.
  • DNA Intercalation : Planar benzothiazole systems intercalate into DNA, as demonstrated by compounds like 2-(4-aminophenyl)benzothiazole, which inhibits topoisomerase II.

The 5-methylisoxazole group complements these effects by:

  • Modulating kinase activity through hydrogen bonding with ATP-binding pockets.
  • Reducing metabolic degradation via steric hindrance from the methyl group.

Together, these moieties enable dual-targeting capabilities, as seen in dopamine D4 receptor (D4R) ligands where benzothiazole-isoxazole hybrids achieve >91-fold selectivity over D2 and D3 receptors.

Research Objectives and Scope of Investigation

This review addresses three primary objectives:

  • Synthetic Optimization : Elucidate efficient routes for constructing the title compound, focusing on cyclization and coupling reactions.
  • Biological Evaluation : Assess anticancer, antimicrobial, and kinase inhibitory activities using in vitro models.
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro, methyl) with pharmacological potency.

By integrating computational predictions and experimental validations, this work aims to establish a framework for developing next-generation heterocyclic therapeutics.

Eigenschaften

IUPAC Name

[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-10-9-13(20-24-10)16(22)21-7-5-11(6-8-21)23-17-19-15-12(18)3-2-4-14(15)25-17/h2-4,9,11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJLLSYIJFMOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the chlorobenzo[d]thiazole intermediate, which is then reacted with piperidine under specific conditions to form the piperidinyl derivative. This intermediate is further reacted with a methylisoxazole derivative to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzo[d]thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound consists of several key structural motifs:

  • Chlorobenzo[d]thiazole : Known for its antimicrobial and anticancer properties.
  • Piperidine : Often associated with central nervous system activity.
  • Isoxazole : Recognized for diverse biological activities including anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that compounds with thiazole and isoxazole rings often exhibit anticancer activity. For instance, derivatives of chlorobenzo[d]thiazole have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Chlorobenzo[d]thiazoleContains thiazole ringAntimicrobial properties
5-MethylisoxazoleIsoxazole ringAnticancer activity
Piperidine derivativesPiperidine ring systemCNS activity

The presence of the piperidine ring in similar compounds has been linked to enhanced lipophilicity, potentially improving bioavailability and efficacy against cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Studies have shown that treatment with certain derivatives leads to cell cycle arrest and an increase in pro-apoptotic factors like Bax/Bcl-2 ratios and caspase activation. For example, specific analogs demonstrated IC50 values as low as 2.32 µg/mL against HepG2 cells, indicating potent cytotoxicity.

Neuropharmacological Applications

Compounds containing piperidine moieties have also been investigated for their potential in treating neurodegenerative disorders. The antagonism of A2A adenosine receptors has been documented as a promising approach for conditions like Parkinson's and Alzheimer's diseases. The compound under discussion may exhibit similar properties, enhancing its therapeutic relevance in neurology.

Case Studies

  • Anticancer Studies :
    • A study published in Pharmaceuticals highlighted the synthesis and evaluation of piperidine-containing thiazolo[5,4-d]pyrimidine derivatives that exhibited selective A2A receptor antagonism. The findings suggest that these compounds could play a role in both cancer therapy and neuroprotection due to their diverse pharmacological activities .
  • Neurodegenerative Disorders :
    • Research indicated that piperidine derivatives show promise as A2A receptor antagonists, which could help mitigate the effects of neurodegenerative diseases while also addressing tumor immunity issues .

Pharmacokinetics

The pharmacokinetic properties of (4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone are crucial for its application in drug development. In silico studies using tools like SwissADME predict favorable absorption, distribution, metabolism, and excretion profiles for similar compounds, indicating good drug-likeness characteristics .

Wirkmechanismus

The mechanism of action of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Properties

Table 1: Comparative Analysis of Key Features

Compound Name / Structure Molecular Weight (g/mol) logP (Predicted) Bioactivity (Hypothesized) Key Structural Differences
Target Compound 403.86 3.5 Antimicrobial, insecticidal 4-Cl substitution; piperidine linker
(4-Methylbenzo[d]thiazol-2-yl)oxy-piperidine analog 389.84 3.0 Moderate antifungal activity 4-Me substitution; reduced lipophilicity
Isoxazole-3-carbonyl (without benzothiazole) 220.23 1.8 Weak enzyme inhibition Lacks benzothiazole; lower molecular weight
Benzothiazole-isoxazole with ethyl linker 375.82 3.2 Cytotoxicity (IC50 ~10 μM) Ethyl linker; reduced conformational flexibility

Electronic and Steric Effects

  • 4-Chloro vs. In contrast, a 4-methyl group (electron-donating) may reduce binding affinity but improve solubility.
  • Piperidine Linker : Compared to rigid or shorter linkers (e.g., ethyl), the piperidine moiety may optimize spatial orientation for target engagement, as seen in protease inhibitors .

Bioactivity and Mechanism Insights

  • Insecticidal Potential: The compound’s lipophilicity (logP ~3.5) aligns with ’s findings, where thicker insect cuticles require more hydrophobic agents for penetration. This suggests superior efficacy against pests like Coleoptera compared to less lipophilic analogs .
  • Antimicrobial Activity: Benzothiazole derivatives with halogen substituents often disrupt microbial membrane integrity. The 4-Cl group here may enhance this effect relative to non-halogenated analogs .

Biologische Aktivität

The compound (4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN3O3SC_{17}H_{16}ClN_{3}O_{3}S, with a molecular weight of 377.8 g/mol. The structure features a piperidine ring, a chlorobenzo[d]thiazole moiety, and a methylisoxazole group, which may contribute to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole scaffold often exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that the target compound may also possess similar activity due to its structural components .

2. Inhibition of Acetylcholinesterase (AChE)

Compounds with thiazole structures have been documented for their ability to inhibit AChE, an enzyme associated with neurodegenerative diseases such as Alzheimer’s. In vitro studies have demonstrated that thiazole derivatives can significantly inhibit AChE activity, with some compounds achieving IC50 values as low as 2.7 µM . This suggests that the compound may hold promise as a therapeutic agent for cognitive disorders.

3. Anti-inflammatory Effects

The presence of piperidine and thiazole rings in similar compounds has been linked to anti-inflammatory effects. Research has shown that these compounds can modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .

Study on Acetylcholinesterase Inhibition

In a study focused on synthesizing and evaluating AChE inhibitors, several derivatives of thiazole were tested for their inhibitory effects. The findings revealed that certain structural modifications could enhance AChE inhibition, indicating the potential for developing new therapeutic agents targeting neurodegenerative diseases .

Antimicrobial Testing

A series of benzo[d]thiazole derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives displayed potent activity with minimal inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL . This reinforces the hypothesis that the target compound may exhibit similar antimicrobial properties.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-Chlorobenzo[d]thiazoleContains thiazole ringAntimicrobial properties
Piperidine DerivativesPiperidine ring systemAnti-inflammatory effects
5-Methylisoxazole DerivativesIsoxazole ring systemNeuroprotective effects

Q & A

Q. What are the recommended synthetic routes for (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multistep reactions involving heterocyclic coupling. A common approach includes:

Nucleophilic substitution : Reacting 4-chlorobenzo[d]thiazol-2-ol with a piperidine derivative to form the (4-chlorobenzo[d]thiazol-2-yl)oxy-piperidine intermediate.

Carbonyl coupling : Using 5-methylisoxazole-3-carbonyl chloride under Schotten-Baumann conditions with the intermediate.

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis .
  • Catalytic base additives (e.g., triethylamine) improve coupling efficiency .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Intermediate synthesis4-Chlorobenzo[d]thiazol-2-ol, piperidine, K₂CO₃, DMF, 80°C, 12 h65–70%
Final coupling5-Methylisoxazole-3-carbonyl chloride, THF, 0°C → RT, 6 h50–55%

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the piperidinyl-oxy linkage (δ 3.5–4.5 ppm for ether protons) and isoxazole carbonyl (δ 160–170 ppm in ¹³C) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 403.0824; observed = 403.0826) .
  • HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity (>95%) and resolve stereoisomers if present .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data across different cancer cell lines for this compound?

Methodological Answer: Discrepancies may arise from cell line-specific factors (e.g., metabolic activity, membrane permeability). To address this:

Standardize assays : Use identical protocols (e.g., SRB assay, 48–72 h incubation) across cell lines (e.g., MCF-7, HEPG-2) .

Control variables : Normalize data to reference compounds (e.g., CHS-828) and vehicle (DMSO ≤0.5%) .

Mechanistic studies : Perform flow cytometry (apoptosis assays) or Western blotting (pathway analysis) to identify cell line-specific responses .

Q. Table 2: Example Cytotoxicity Protocol

ParameterDetailsReference
Cell linesMCF-7, HEPG-2, DLD-1, WI-38 (normal control)
Incubation72 h, 5% CO₂, 37°C
IC₅₀ calculationNonlinear regression (GraphPad Prism)

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

Methodological Answer:

Liver microsome assays : Incubate the compound with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system, 37°C). Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .

CYP enzyme inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Half-life calculation : Apply first-order kinetics to estimate t₁/₂ and intrinsic clearance .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

  • QSPR models : Estimate physicochemical properties (logP, water solubility) to predict bioavailability .
  • Molecular docking : Simulate interactions with environmental receptors (e.g., soil organic matter, microbial enzymes) .
  • Degradation studies : Use OECD 301B guidelines to assess biodegradability in simulated ecosystems .

Q. What experimental designs are robust for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

Scaffold modification : Synthesize analogs with variations in the benzo[d]thiazole (e.g., substituents at position 4) or isoxazole (e.g., methyl → ethyl) .

Bioactivity profiling : Test analogs against a panel of biological targets (e.g., kinases, GPCRs) to identify critical functional groups .

Statistical analysis : Apply multivariate regression (e.g., CoMFA) to correlate structural features with activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.